molecular formula C6H6F2N2O2 B2414975 5-(Difluoromethyl)-1-methylimidazole-4-carboxylic acid CAS No. 2248344-94-5

5-(Difluoromethyl)-1-methylimidazole-4-carboxylic acid

Cat. No. B2414975
CAS RN: 2248344-94-5
M. Wt: 176.123
InChI Key: BGOSXZTWBAMRHW-UHFFFAOYSA-N
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Description

Difluoromethylated compounds are of significant interest in the field of medicinal chemistry due to their unique properties . They are often used in the development of pharmaceuticals and agrochemicals . The compound you mentioned, “5-(Difluoromethyl)-1-methylimidazole-4-carboxylic acid”, is a difluoromethylated imidazole derivative. Imidazole derivatives are known for their wide range of biological activities.


Chemical Reactions Analysis

Difluoromethylated compounds can participate in a variety of chemical reactions. For instance, they can undergo transformations involving the difluoromethyl group, such as oxidation, reduction, and substitution reactions . The specific reactions that “this compound” can undergo would depend on the conditions and reagents used.

Future Directions

The field of difluoromethylated compounds is a rapidly advancing area of research, with new synthetic methods and applications being developed . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and designing new difluoromethylated drugs and agrochemicals.

properties

IUPAC Name

5-(difluoromethyl)-1-methylimidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c1-10-2-9-3(6(11)12)4(10)5(7)8/h2,5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOSXZTWBAMRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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